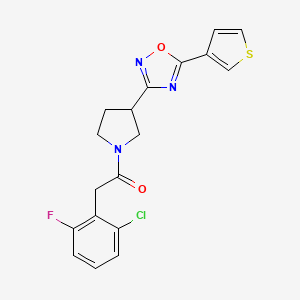![molecular formula C16H20N4O2S2 B2731260 N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide CAS No. 392295-47-5](/img/structure/B2731260.png)
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide is a useful research compound. Its molecular formula is C16H20N4O2S2 and its molecular weight is 364.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicide Design
Research into the design and synthesis of herbicidal agents has explored compounds with structures similar to N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide. These studies have developed biophore models and synthesized derivatives showing promising herbicidal activities against various species, suggesting potential agricultural applications (Ren et al., 2000).
Antitumor Activity
Compounds related to this compound have shown moderate antitumor activity against malignant tumor cells, with specific derivatives being more effective against renal cancer cell lines. This indicates their potential in the development of new antitumor medications (Horishny & Matiychuk, 2020).
CNS Activity
Derivatives bearing the 1,3,4-thiadiazol moiety have been synthesized and evaluated for their central nervous system (CNS) activity. Studies have found that certain compounds possess marked antidepressant and anxiolytic properties, comparable to reference drugs such as Imipramine and Diazepam, highlighting their potential in treating CNS disorders (Clerici et al., 2001).
Antitubercular Agents
Research into antituberculosis agents has led to the development of 1,3,4-thiadiazole derivatives exhibiting outstanding in vitro activity against Mycobacterium tuberculosis. These compounds offer a new class of antituberculosis agents with high selectivity and low toxicity, promising advancements in the treatment of tuberculosis (Karabanovich et al., 2016).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase, particularly the tumor-associated isozyme IX, by derivatives of this compound, has been explored. These studies provide insights into designing potent and selective inhibitors with potential applications as antitumor agents (Ilies et al., 2003).
Antimicrobial Activity
Synthesis and evaluation of derivatives have shown that certain compounds exhibit antimicrobial activity against various bacterial strains, suggesting their use in developing new antimicrobial agents (Farag et al., 2009).
Propriétés
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-4-5-13(21)18-15-19-20-16(24-15)23-9-14(22)17-12-7-6-10(2)8-11(12)3/h6-8H,4-5,9H2,1-3H3,(H,17,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBKNGCQQDIAEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2731182.png)
![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2731183.png)
![N-(3-nitrophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2731184.png)
![2-methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2731185.png)
![N-(3,5-dimethylphenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}piperidine-1-carboxamide](/img/structure/B2731187.png)
![N-(2-methylquinolin-4-yl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2731188.png)
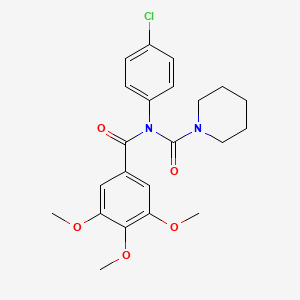
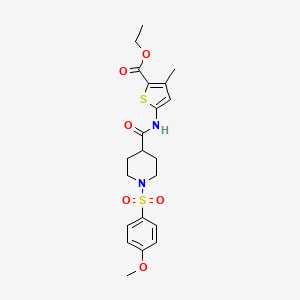
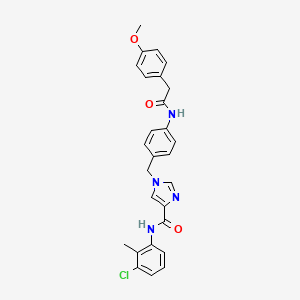
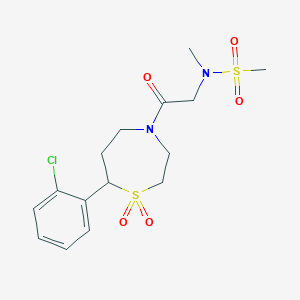
![5-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2731197.png)
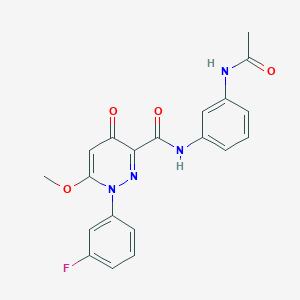
![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-3-(4-fluorophenoxy)propanamide](/img/structure/B2731199.png)
